5-Chloro-1,3-benzoxazole-2-carbothioamide
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Overview
Description
5-Chloro-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carbothioamide group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzoxazole-2-carbothioamide typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method is the reaction of 2-aminophenol with chloral and subsequent cyclization to form the benzoxazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or water, and the use of catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of nanocatalysts and ionic liquid catalysts has been explored to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazole derivatives .
Scientific Research Applications
5-Chloro-1,3-benzoxazole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzoxazole-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
5-Chloro-1,3-benzoxazole-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group, which confer distinct chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties .
Properties
Molecular Formula |
C8H5ClN2OS |
---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carbothioamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)11-8(12-6)7(10)13/h1-3H,(H2,10,13) |
InChI Key |
FOBIVUWXMXTVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=S)N |
Origin of Product |
United States |
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